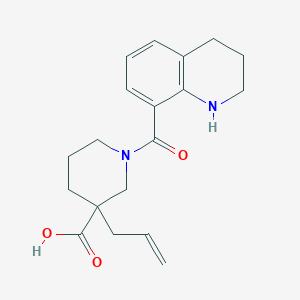
3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.17869263 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticoagulant Applications
Compounds similar to the one have been explored for their anticoagulant properties. For example, MD 805, a compound with a somewhat analogous structure, has been studied for its effects on platelet activation in hemodialysis circuits. Unlike heparin, MD 805 did not significantly increase platelet factor 4 (PF-4) levels, which are released upon platelet activation, and exhibited stable antithrombin effects without marked interindividual differences in coagulation time as monitored by activated partial thromboplastin time (aPTT) (Matsuo et al., 1986).
Neuropharmacological Research
Another area of application is in neuropharmacology, where derivatives of quinoline, such as L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), have been used in research on schizophrenia. CX516, an ampakine modulating the AMPA receptor, was evaluated as a sole agent in a small series of patients with schizophrenia, offering insights into the modulation of glutamatergic neurotransmission (Marenco et al., 2002).
Understanding Neurotoxicity
Research has also focused on understanding the neurotoxic effects of certain compounds, including the investigation of substances like quinolinic acid, which can impact neurological conditions through its excitotoxic properties. Such studies highlight the complex interactions between synthetic compounds and biological systems, contributing to the understanding of disease mechanisms and therapeutic interventions (Heyes et al., 1991).
Biomarker Development
Compounds with carboxylic acid groups have been studied as biomarkers for exposure to various environmental and industrial chemicals. For instance, allylmercapturic acid has been used as a urinary biomarker to evaluate human exposure to allyl chloride, demonstrating the application of such compounds in occupational and environmental health research (Rooij et al., 1997).
Metabolic Studies
The metabolic fate of related compounds, such as irinotecan, highlights the importance of understanding how complex molecules like 3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid are processed in the human body. Such research is crucial for developing effective drugs with manageable side effects (Gupta et al., 1994).
Propiedades
IUPAC Name |
3-prop-2-enyl-1-(1,2,3,4-tetrahydroquinoline-8-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-9-19(18(23)24)10-5-12-21(13-19)17(22)15-8-3-6-14-7-4-11-20-16(14)15/h2-3,6,8,20H,1,4-5,7,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAVGFBPEGHNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)C2=CC=CC3=C2NCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)
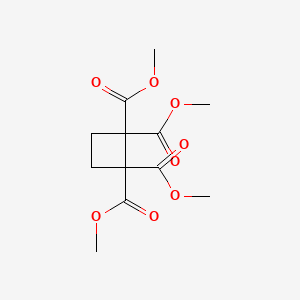

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
![1-{4-[(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE](/img/structure/B5514578.png)
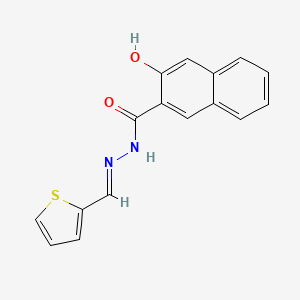
![(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5514599.png)
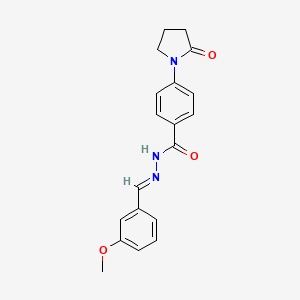
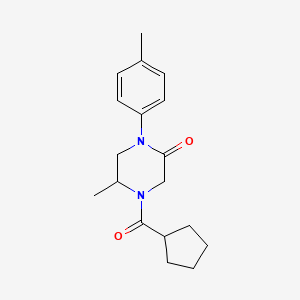
![N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
